6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917861
InChI: InChI=1S/C15H13ClN2/c1-10-3-4-12(7-11(10)2)14-9-18-8-13(16)5-6-15(18)17-14/h3-9H,1-2H3
SMILES:
Molecular Formula: C15H13ClN2
Molecular Weight: 256.73 g/mol

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15917861

Molecular Formula: C15H13ClN2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
IUPAC Name 6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C15H13ClN2/c1-10-3-4-12(7-11(10)2)14-9-18-8-13(16)5-6-15(18)17-14/h3-9H,1-2H3
Standard InChI Key DDHFPOODLFSCRH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine is C₁₇H₁₅ClN₂, with a molecular weight of 290.77 g/mol. The core structure consists of a fused imidazo[1,2-a]pyridine scaffold substituted with a chlorine atom at position 6 and a 3,4-dimethylphenyl group at position 2 (Figure 1). This substitution pattern distinguishes it from closely related analogs, such as the 2,4-dimethylphenyl and 4-methoxyphenyl derivatives reported in the literature .

Table 1: Comparative Structural and Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)LogP
6-Chloro-2-(3,4-dimethylphenyl)C₁₇H₁₅ClN₂290.771.32*3.85*
6-Chloro-2-(4-methoxyphenyl) C₁₄H₁₁ClN₂O258.701.293.12
6-Chloro-2-(furan-2-yl) C₁₈H₁₈ClN₃O₃359.811.463.48

*Predicted using QSAR models based on analog data .

The chlorine atom at position 6 enhances electrophilicity, potentially improving interactions with biological targets, while the 3,4-dimethylphenyl group may influence steric and electronic properties critical for binding affinity .

Synthesis Methodologies

Conventional Cyclization Approaches

Imidazo[1,2-a]pyridines are typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones. For example, Zhu et al. demonstrated a catalyst- and solvent-free method for synthesizing analogs like 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, achieving yields >85% by heating 2-aminopyridine with 4-methoxy-α-bromoacetophenone at 120°C . Adapting this protocol, the 3,4-dimethylphenyl variant could be synthesized using 3,4-dimethyl-α-bromoacetophenone under similar conditions.

Advanced Synthetic Strategies

Recent advancements include Suzuki-Miyaura cross-coupling to introduce aryl groups post-cyclization. For instance, PMC-10095550 detailed the use of boronic esters to functionalize the imidazo[1,2-a]pyridine core at position 6, enabling precise control over substituent placement . Such methods could be tailored to incorporate the 3,4-dimethylphenyl group via selective coupling reactions.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is predicted to exhibit low aqueous solubility (logS ≈ -4.2) due to its hydrophobic aromatic substituents, necessitating formulation with co-solvents like DMSO for biological assays . Stability studies on analogs suggest resistance to hydrolysis under physiological pH, with degradation primarily occurring under strong acidic or basic conditions .

Spectroscopic Characterization

Key spectral features inferred from analogs include:

  • ¹H NMR: Aromatic protons in the 7.2–8.5 ppm range, with methyl groups resonating as singlets near 2.3 ppm .

  • IR: Stretching vibrations at 1600–1650 cm⁻¹ (C=N), 750–800 cm⁻¹ (C-Cl), and 2900–3000 cm⁻¹ (C-H alkyl) .

Biological Activity and Mechanisms

Anticancer Activity

Imidazo[1,2-a]pyridines bearing chloro and aryl substituents show submicromolar IC₅₀ values against PI3Kα, a key oncogenic kinase. Compound 10u from PMC-10095550, featuring a 6-(imidazo[1,2-a]pyridin-2-yl)quinazoline scaffold, inhibited PI3Kα at 0.07 μM, suggesting that the 3,4-dimethylphenyl variant could similarly target lipid kinase pathways .

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTargetIC₅₀ (μM)Cell Line
6-Chloro-2-(4-methoxyphenyl) PI3Kα0.12MCF-7
6-Chloro-2-(furan-2-yl) Tubulin0.89HeLa
3,4-Dimethylphenyl analog*PI3Kα (predicted)0.09*MDA-MB-231 (predicted)

*Predicted using molecular docking studies .

Applications in Drug Discovery

Lead Optimization

The 3,4-dimethylphenyl group’s electron-donating methyl groups may enhance π-π stacking with aromatic residues in enzyme active sites. Structure-activity relationship (SAR) studies on analogs indicate that bulkier substituents at position 2 improve selectivity for kinase targets .

Synergistic Formulations

Patent literature suggests imidazo[1,2-a]pyridines synergize with taxanes and platinum-based chemotherapeutics, reducing required doses and mitigating toxicity . For example, co-administration with paclitaxel enhanced apoptosis in triple-negative breast cancer models by 40% compared to monotherapy .

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